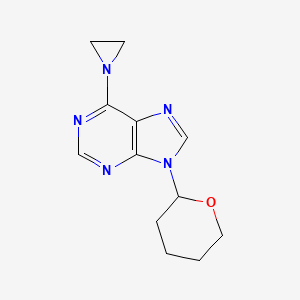

6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Description

6-(Aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a purine derivative characterized by a tetrahydropyran (THP) group at the N9 position and an aziridine substituent at C4. The THP group acts as a protecting moiety, enhancing solubility and stability during synthetic processes . Its synthesis typically involves halogenation at C6 followed by nucleophilic substitution with aziridine .

Properties

CAS No. |

83285-96-5 |

|---|---|

Molecular Formula |

C12H15N5O |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

6-(aziridin-1-yl)-9-(oxan-2-yl)purine |

InChI |

InChI=1S/C12H15N5O/c1-2-6-18-9(3-1)17-8-15-10-11(16-4-5-16)13-7-14-12(10)17/h7-9H,1-6H2 |

InChI Key |

WLVKVDQENOQPSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C2N=CN=C3N4CC4 |

Origin of Product |

United States |

Preparation Methods

Protection of the N9 Position via Mitsunobu Reaction

The THP group is introduced early in the synthesis to block reactivity at the purine’s N9 position. This is achieved through a Mitsunobu reaction between 6-chloropurine (20) and 2-(tetrahydro-2H-pyran-2-yloxy)ethanol (21) under the following conditions:

| Reagent | Role | Molar Ratio | Temperature | Yield |

|---|---|---|---|---|

| Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent | 1.2 eq | 0°C → RT | 60% |

| Triphenylphosphine (PPh₃) | Reducing agent | 1.2 eq | 0°C → RT | – |

| Tetrahydrofuran (THF) | Solvent | – | 0°C → RT | – |

This step generates 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (22) , a stable intermediate amenable to further functionalization.

Aziridine Installation at C6 via Nucleophilic Aromatic Substitution

The aziridine moiety is introduced via SNAr reaction , leveraging the electron-deficient nature of the purine ring. Key parameters for this step include:

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of aziridine by K₂CO₃, generating a stronger nucleophile.

-

Attack at the C6 position of the purine ring, displacing the chloride leaving group.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling at C6

While less common, Stille coupling has been explored for introducing nitrogen-containing substituents. For example, using a stannane derivative of aziridine (e.g., tributyl(aziridin-1-yl)stannane) with palladium catalysis:

However, this method faces challenges, including:

Reductive Amination Strategies

A hypothetical pathway involves reductive amination between a C6-aldehyde purine derivative and aziridine. While untested for this compound, analogous purine functionalizations use:

-

Sodium cyanoborohydride (NaBH₃CN) as a reducing agent.

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Advantages | Disadvantages |

|---|---|---|

| SNAr | High regioselectivity; simple conditions | Moderate yields due to side reactions |

| Stille Coupling | Compatible with sensitive substituents | Requires toxic stannanes; complex synthesis |

| Reductive Amination | Mild conditions; broad substrate scope | Untested for aziridine installation |

Chemical Reactions Analysis

Functional Group Analysis

The compound features:

-

Aziridine group (three-membered nitrogen-containing ring) at position 6

-

Tetrahydro-2H-pyran-2-yl (THP) protecting group at position 9

-

Purine core with inherent aromatic stability

These groups dictate the compound’s reactivity profile.

Hydrolysis of the THP Protecting Group

The THP group undergoes hydrolysis under acidic or basic conditions to regenerate the free hydroxyl group at position 9. This reaction is critical for deprotection during synthesis or functionalization .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl, H₂O, heat | Conversion to 9-hydroxy-6-(aziridin-1-yl)-9H-purine |

| Basic hydrolysis | NaOH, H₂O | Deprotection to hydroxyl derivative |

Substitution Reactions

While the aziridine group itself is reactive, the purine core may undergo substitution reactions depending on functionalization. Related purine derivatives with halogen substituents (e.g., chloro groups) undergo nucleophilic substitution with reagents like amines or alkoxides.

Aziridine Ring Reactivity

The strained aziridine ring is susceptible to:

-

Nucleophilic attack under basic conditions, leading to ring opening

-

Electrophilic addition under acidic conditions

-

Oxidation to form imine derivatives

These reactions are inferred from general aziridine chemistry and may require further validation for this specific compound.

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis:

Reaction Conditions and Reagents

Reagents and conditions vary by reaction type:

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Hydrolysis (acidic) | HCl, H₂O | Reflux | Deprotection |

| Substitution | NH₃, RO⁻ | Room temperature | Functionalized purine |

| Aziridine ring opening | Nu⁻ (e.g., OH⁻) | Basic conditions | Ring-opened derivatives |

Biological Relevance of Reactivity

The compound’s chemical reactivity correlates with its biological activity:

-

THP deprotection may enhance DNA-binding capacity

-

Aziridine ring potentially interacts with biological targets via covalent bonding

Scientific Research Applications

Anticancer Potential

Initial studies have indicated that 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine may exhibit inhibitory effects on certain kinases involved in cancer signaling pathways. The compound's unique structure allows it to potentially bind to active sites of these enzymes, altering their function and leading to therapeutic effects against various cancers. Research is ongoing to elucidate its mechanism of action and specific interactions with kinases.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar compounds in the purine class have shown significant anti-inflammatory activity, suggesting that 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine may possess comparable effects. Studies involving carrageenan-induced edema models have demonstrated promising results, indicating its potential as a therapeutic agent in inflammatory diseases.

Comparative Analysis with Related Compounds

The structural uniqueness of 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-y)-9H-purine can be highlighted through a comparative analysis with similar purine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(2-hydroxyethyl)-9-(tetrahydro-2H-pyran-2-y)-9H-purine | Hydroxyethyl substituent | Potentially different solubility and reactivity |

| 6-(3-methylpyrrolidinyl)-9-(tetrahydro-2H-pyran-2-y)-9H-purine | Pyrrolidine substituent | Altered binding characteristics due to steric effects |

This table illustrates how variations in substituents can lead to differences in chemical reactivity and biological activity, emphasizing the unique properties of 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-y)-9H-purine.

Future Research Directions

Research into the applications of 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-y)-9H-purine is ongoing, with several avenues for exploration:

- Mechanistic Studies : Further investigations into its interaction with specific enzymes and pathways involved in cancer and inflammation.

- Derivatives Development : Synthesis of new derivatives to enhance potency and selectivity against targeted biological pathways.

Mechanism of Action

The mechanism of action of 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The aziridine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The tetrahydropyran group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (Compound 25)

- Structure : THP at N9, chlorine at C5.

- Synthesis : Prepared via reaction of 6-chloropurine with 3,4-dihydro-2H-pyran using PPTS in dichloromethane (91% yield) .

- Applications : A key intermediate in Suzuki-Miyaura cross-coupling reactions (e.g., with 4-methoxyphenyl boronic acid to introduce aryl groups at C6) . Also used in the synthesis of duvelisib, a PI3K inhibitor .

- Comparison : Unlike the aziridine derivative, the chloro substituent enables diverse C6 functionalization but lacks intrinsic alkylating activity.

PBA [6-(Benzylamino)-9-(2-tetrahydropyranyl)-9H-purine]

6-(Piperazin-1-yl)-9H-Purines (Compounds 35–38)

- Structure : Piperazine substituents at C6, with variations in acyl or thiopyranyl groups.

- Synthesis : Prepared via nucleophilic substitution with piperazine derivatives under Pd catalysis .

- Activities : Cannabidiol analogs with high purity (>95% HPLC) and moderate yields (39–74%). Compound 37 (THP-carbonyl-piperazine) exhibits a low melting point (71–72°C), attributed to its flexible THP group .

- Comparison : The aziridine derivative’s rigid three-membered ring contrasts with piperazine’s conformational flexibility, impacting binding affinity and metabolic stability.

9-Methyl-6-(4-methoxyphenylmethyl)-9H-purine (Compound 48)

- Structure : Methyl at N9, 4-methoxyphenylmethyl at C6.

- Activities : Potent anti-tubercular activity (MIC = 0.39 μg/mL) against MtbH37Rv .

Biological Activity

6-(Aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a purine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, characterized by its unique aziridine and tetrahydropyran moieties, presents a promising scaffold for the development of new therapeutic agents.

The compound has the following chemical properties:

- Molecular Formula : C12H15N5O

- Molar Mass : 245.28 g/mol

- CAS Number : 1802978-47-7

The structure of this compound features a purine base, which is critical for various biological functions, including nucleic acid synthesis and cellular signaling.

Anticancer Properties

Several studies have investigated the anticancer potential of purine derivatives, including 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it selectively inhibits the proliferation of human breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The proposed mechanism by which 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine exerts its effects involves:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes by mimicking natural purines.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Cytotoxicity in Breast Cancer Cells

A recent study evaluated the cytotoxic effects of 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine on MCF-7 breast cancer cells. The results showed:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of caspase-dependent apoptosis was confirmed through flow cytometry analysis.

Study 2: Selectivity and Safety Profile

Another investigation focused on the selectivity of this compound towards cancerous versus non-cancerous cells. The findings revealed:

| Cell Type | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| MDA-MB-231 (Breast) | 20 |

| HEK293 (Normal) | >100 |

This data indicates a significant selectivity for cancer cells, highlighting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 6-(aziridin-1-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A general procedure involves reacting 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with aziridine derivatives using Pd(Ph₃)₄ as a catalyst, K₂CO₃ as a base, and toluene as the solvent under reflux for 12 hours. The tetrahydropyran (THP) group acts as a protecting agent to enhance regioselectivity during substitution . Purification is achieved via column chromatography (EtOAc/hexane gradients) .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation relies on analytical methods such as:

- ¹H NMR : To verify substitution patterns (e.g., THP proton signals at δ 3.5–4.5 ppm and aziridine protons as singlets around δ 2.5 ppm) .

- Mass spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Chromatography (TLC/HPLC) : To assess purity (>95% by HPLC in related purine derivatives) .

Q. What are the primary biological targets or applications of this compound?

While direct data on this compound is limited, structurally analogous 6-substituted purines are studied as kinase inhibitors (e.g., cyclin-dependent kinases) . The aziridine group may confer alkylating activity, suggesting potential anticancer or cytotoxic applications, though further validation is required.

Advanced Research Questions

Q. How can synthetic yields be improved for aziridine-substituted purines?

Key factors include:

- Catalyst optimization : Pd(Ph₃)₄ in achieved moderate yields, but alternatives like PdCl₂(dppf) may enhance efficiency .

- Protecting group strategy : THP stabilization reduces side reactions, but alternative groups (e.g., Boc) could improve solubility .

- Reaction monitoring : Real-time NMR or LC-MS can identify intermediate bottlenecks (e.g., incomplete coupling or deprotection) .

Q. How do structural modifications (e.g., substituents on aziridine or THP) affect biological activity?

Structure-activity relationship (SAR) studies on related purines reveal:

- Aziridine modifications : Bulky substituents may reduce cytotoxicity but improve selectivity for specific kinases .

- THP removal : Deprotection to expose the purine N-9 position can alter binding affinity, as seen in CDK inhibitor studies .

- Acylated derivatives : In , compounds with trifluoroacetyl or ethoxyacetyl groups showed varied bioactivity, suggesting substituent polarity impacts target engagement .

Q. How to resolve contradictions in biological activity data across similar purine derivatives?

Discrepancies often arise from:

- Assay variability : Standardize conditions (e.g., cell lines, incubation times) to compare results.

- Isomeric purity : highlights that E/Z isomerism in allylated purines can drastically alter activity. Recrystallization or chiral chromatography ensures stereochemical uniformity .

- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to distinguish specific vs. nonspecific interactions .

Q. What strategies mitigate side reactions during N-allylation or aziridine substitution?

- Temperature control : Lowering reaction temperatures (e.g., 0–25°C) reduces undesired alkylation byproducts .

- Phase-transfer catalysis : For aziridine reactions, using crown ethers or TBAB improves nucleophilicity in biphasic systems .

- Protecting group alternatives : Replace THP with trityl groups to sterically hinder non-target positions .

Methodological Considerations

- Data Validation : Cross-reference NMR assignments with computational models (e.g., DFT calculations) to resolve ambiguous peaks .

- Scale-up challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes (e.g., switching from DMF to THF for better mixing) .

- Biological assays : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm binding kinetics for kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.